

BAY2927088: A Preclinical Technical Guide

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Compound of Interest

Compound Name: *Sevabertinib*

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This technical guide provides an in-depth overview of the preclinical research findings for BAY2927088, a novel, orally bioavailable, reversible tyrosine kinase inhibitor (TKI). The document summarizes key preclinical data, outlines experimental methodologies, and visualizes the underlying biological pathways and workflows.

Executive Summary

BAY2927088 is a potent and selective inhibitor of mutant Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).^{[1][2][3]} Preclinical studies have demonstrated its significant activity against non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertions, the C797S resistance mutation, and various HER2 activating mutations.^{[4][5]} Due to its non-covalent binding mode, BAY2927088 is effective against resistance mechanisms that affect covalent inhibitors.^[5] The preclinical data highlight its potential for a wide therapeutic window and a favorable safety profile, which has been further supported by early clinical trial results.^{[5][6]}

Mechanism of Action

BAY2927088 exerts its anti-tumor activity by potently and selectively inhibiting the kinase activity of mutant EGFR and HER2.^{[1][2]} This inhibition blocks downstream signaling pathways, primarily the MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.^[7]

Targeting EGFR Mutations

In NSCLC, specific mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation, are well-established oncogenic drivers. BAY2927088 has shown high potency against these classical activating mutations.^[5] More significantly, it demonstrates strong activity against EGFR exon 20 insertion mutations, which are typically resistant to first and second-generation EGFR TKIs.^{[4][8]} Furthermore, it is effective against the C797S mutation, a common mechanism of resistance to third-generation covalent EGFR inhibitors like osimertinib.^[5]

Targeting HER2 Mutations

Activating mutations in HER2, including exon 20 insertions and various point mutations, are found in a subset of NSCLC patients and drive tumor growth.^[9] BAY2927088 has demonstrated potent anti-proliferative activity in preclinical models with these HER2 mutations.^[9] It effectively blocks HER2 phosphorylation, leading to the inhibition of downstream signaling cascades.^[7]

Quantitative Preclinical Data

The preclinical efficacy of BAY2927088 has been quantified through various in vitro and in vivo studies.

In Vitro Potency

Biochemical and cellular assays have established the high potency and selectivity of BAY2927088.

Target Mutation	Cell Line Model	IC50 (nM)	Selectivity vs. WT EGFR	Reference
EGFR exon 19 deletion	Ba/F3	0.16	>1000-fold	[5]
EGFR L858R	Ba/F3	0.52	>1000-fold	[5]
EGFR exon 20 insertions	Not Specified	Potent Inhibition	40-fold	[4]
EGFR (Wild-Type)	Ba/F3	221	-	[5]
HER2 exon 20 insertion (A775insYVMA)	Ba/F3	Potent Inhibition	Not Specified	[9]
HER2 exon 20 insertion (G776del insVC)	Ba/F3	Potent Inhibition	Not Specified	[9]
HER2 point mutation (S310F)	Ba/F3	Potent Inhibition	Not Specified	[9]
HER2 point mutation (S335C)	Ba/F3	Potent Inhibition	Not Specified	[9]
HER2 point mutation (L755S)	Ba/F3	Potent Inhibition	Not Specified	[9]

In Vivo Efficacy

Studies using patient-derived xenograft (PDX) models have confirmed the anti-tumor activity of BAY2927088 in a more clinically relevant setting.

Tumor Model	Key Mutation(s)	Treatment	Outcome	Reference
PDX	EGFR exon 20 insertions	BAY2927088	Strong, dose-dependent tumor growth inhibition	[4] [10]
PDX	EGFR C797S	BAY2927088	Strong, dose-dependent tumor growth inhibition	[10]
PDX	HER2 exon 20 insertion (A775insYVMA)	BAY2927088	Strong anti-tumor activity	[9] [11]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of BAY2927088 are proprietary. However, this section outlines the general methodologies employed in these studies based on the available information.

Ba/F3 Cell-Based Assays

Purpose: To determine the potency and selectivity of BAY2927088 against various EGFR and HER2 mutations in a controlled cellular environment.

Methodology:

- Cell Line Engineering:** The murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival, is genetically engineered to express various human EGFR or HER2 mutations.
- IL-3 Withdrawal and Drug Treatment:** The engineered Ba/F3 cells are cultured in the absence of IL-3, making their survival dependent on the activity of the expressed mutant kinase. The cells are then treated with varying concentrations of BAY2927088.
- Viability Assessment:** Cell viability is measured after a defined incubation period using standard assays (e.g., MTT or CellTiter-Glo).

- **IC50 Determination:** The concentration of BAY2927088 that inhibits cell growth by 50% (IC50) is calculated to quantify its potency against each specific mutation.

Patient-Derived Xenograft (PDX) Models

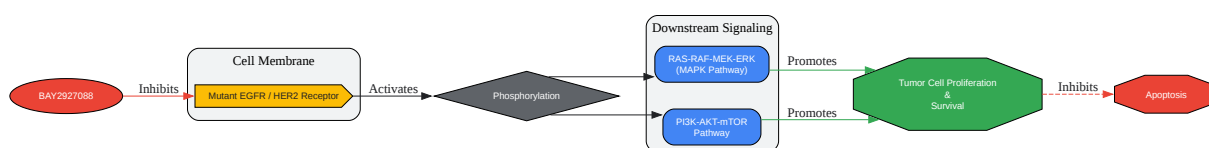
Purpose: To evaluate the in vivo efficacy and tolerability of BAY2927088 in a preclinical model that closely recapitulates the heterogeneity of human tumors.

Methodology:

- **Tumor Implantation:** Fresh tumor tissue from NSCLC patients with known EGFR or HER2 mutations is surgically implanted into immunocompromised mice.
- **Tumor Growth and Treatment:** Once the tumors reach a specified size, the mice are treated with BAY2927088, typically administered orally.
- **Efficacy Evaluation:** Tumor volume is measured regularly to assess the rate of tumor growth inhibition.
- **Tolerability Assessment:** The general health and body weight of the mice are monitored to evaluate the tolerability of the drug.

Signaling Pathways and Experimental Workflows

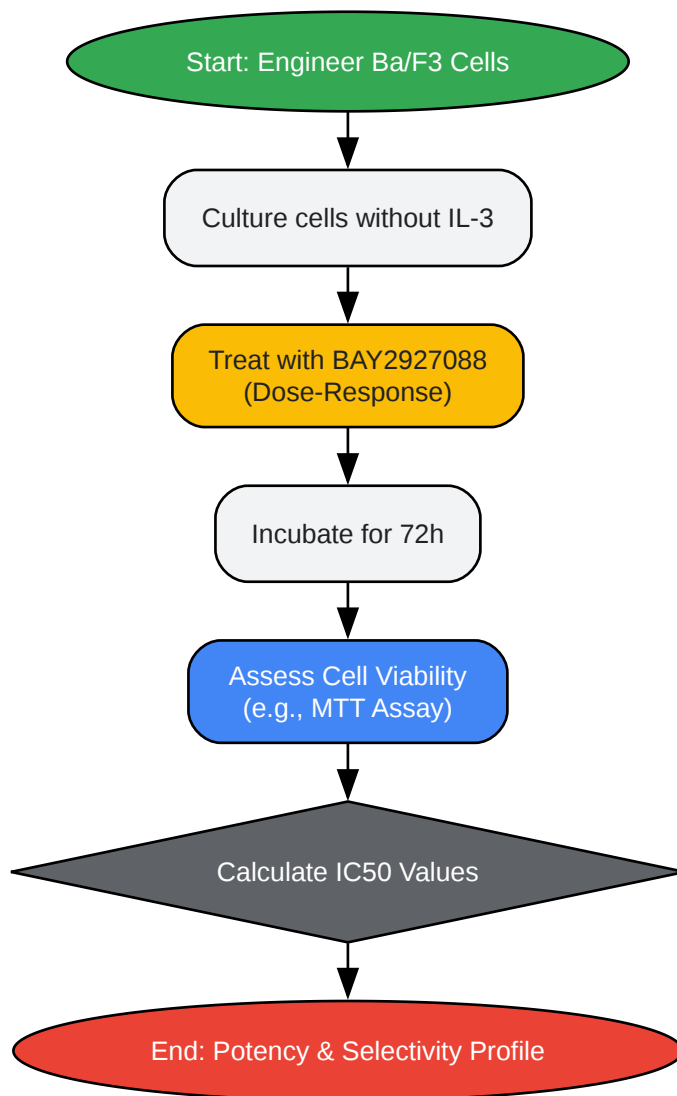
BAY2927088 Mechanism of Action in EGFR/HER2 Mutant NSCLC



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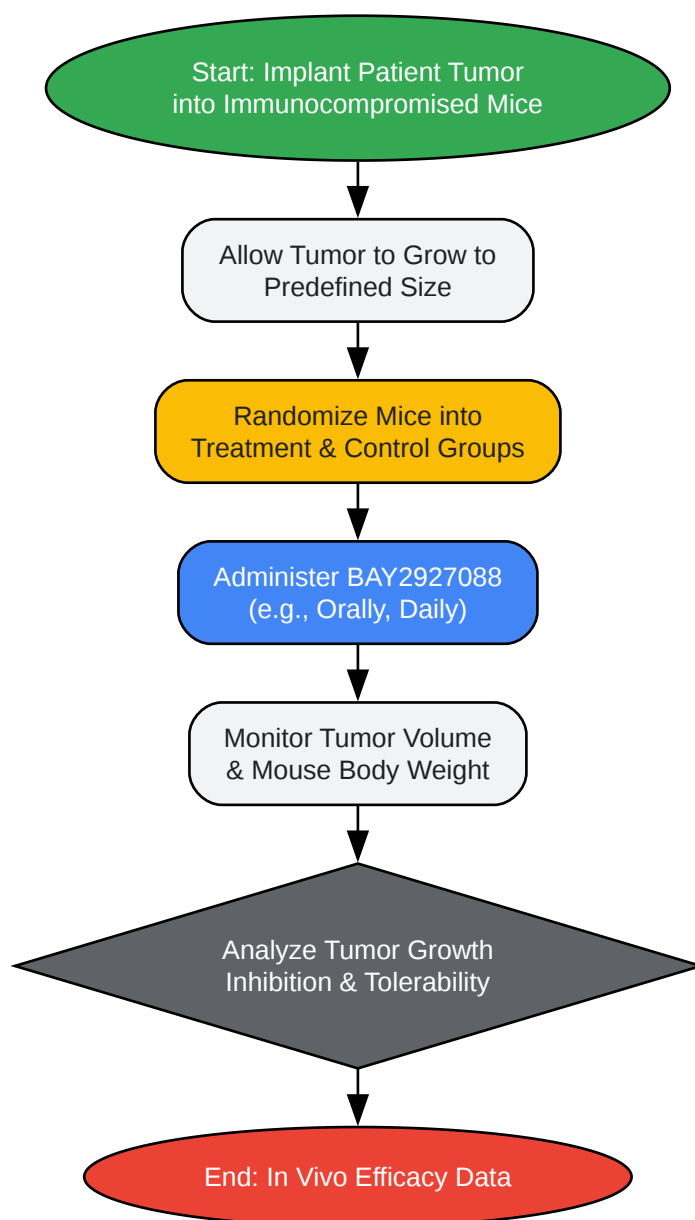
Caption: BAY2927088 inhibits mutant EGFR/HER2, blocking downstream signaling.

General Workflow for In Vitro Evaluation of BAY2927088

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Caption: Workflow for determining BAY2927088 in vitro potency.

General Workflow for In Vivo Evaluation of BAY2927088 in PDX Models



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Caption: Workflow for assessing BAY2927088 in vivo efficacy in PDX models.

Conclusion

The preclinical data for BAY2927088 strongly support its development as a targeted therapy for NSCLC patients with specific EGFR and HER2 mutations. Its potent and selective activity, particularly against clinically challenging mutations, and its efficacy in advanced preclinical models, underscore its potential to address unmet medical needs in this patient population. The

findings from these preclinical studies have provided a solid foundation for the ongoing clinical evaluation of BAY2927088.

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